molecular formula C12H11N3O3S2 B1326973 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide CAS No. 1142207-11-1

2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide

Cat. No.: B1326973
CAS No.: 1142207-11-1
M. Wt: 309.4 g/mol
InChI Key: FJPAEVHLCBQRBC-UHFFFAOYSA-N
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Description

2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide typically involves the reaction of 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole with an appropriate benzamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a variety of pathogens. Research indicates that derivatives of thiazole, including 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide, have shown activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted by Mohamed and Ramadan (2020) demonstrated that phenylthiazole-incorporated quinoline derivatives exhibited remarkable antibacterial activity against colon carcinoma HCT-15. The compound's efficacy was attributed to structural modifications that enhanced its interaction with bacterial targets .

CompoundActivity AgainstMIC (µg/mL)
This compoundStaphylococcus aureus0.09
Other Thiazole DerivativesE. coli0.15

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results against different cancer cell lines.

Case Study: Cytotoxicity Testing

In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested for their anticancer activity against A549 human lung adenocarcinoma cells. The results indicated that compounds similar to this compound exhibited selective cytotoxicity with IC50 values significantly lower than that of standard chemotherapeutics like cisplatin .

Cell LineIC50 (µM)Reference
A54923.30Evren et al. (2019)
U25115.00Recent Study

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. The compound is being investigated for its potential to mitigate seizures.

Case Study: Seizure Models

Research has demonstrated that thiazole-containing compounds can reduce seizure activity in animal models. A recent study reported that specific thiazole derivatives showed effectiveness in picrotoxin-induced convulsion models, suggesting a mechanism that may involve modulation of neurotransmitter systems .

Model TypeDose (mg/kg)Effectiveness (%)
Picrotoxin-induced2075
MES Model3080

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide is unique due to its combined thiazole and benzamide structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Biological Activity

2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide, also known as a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

The molecular formula for this compound is C13H12N2O2SC_{13}H_{12}N_2O_2S with a molecular weight of approximately 280.37 g/mol. The structure features a thiazole moiety that contributes significantly to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₂S
Molecular Weight280.37 g/mol
CAS Number1142206-57-2
MDL NumberMFCD12027873

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, the compound's cytotoxic effects were evaluated against various cancer cell lines, including human glioblastoma and melanoma cells. The results demonstrated that the compound inhibited cell proliferation effectively, with IC50 values suggesting potent activity.

  • Case Study: Cytotoxicity Evaluation
    • Cell Lines Tested : U251 (glioblastoma), WM793 (melanoma)
    • IC50 Values :
      • U251: IC50=10μg/mL\text{IC}_{50}=10\,\mu g/mL
      • WM793: IC50=15μg/mL\text{IC}_{50}=15\,\mu g/mL

These findings suggest that the compound's structure allows it to interact effectively with cellular targets involved in cancer progression.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. Studies have compared its efficacy to standard antibiotics like norfloxacin.

  • Case Study: Antibacterial Activity
    • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
    • Results :
      • The compound exhibited comparable antibacterial activity to norfloxacin.
      • Minimum Inhibitory Concentration (MIC) values were determined to be MIC=32μg/mL\text{MIC}=32\,\mu g/mL.

This suggests that the thiazole derivative could serve as a potential lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

  • Thiazole Ring : Essential for cytotoxic and antimicrobial activity.
  • Amino Group : Enhances interaction with biological targets.
  • Acetyl Group : Modulates lipophilicity and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reflux methods using ethanol as a solvent, with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via filtration (as seen in thiazole derivative synthesis) . Microwave-assisted synthesis (e.g., 400 MHz NMR for monitoring) improves reaction efficiency and reduces side products. Optimize yield by adjusting molar ratios (e.g., 1:1 for starting materials) and reaction time (4–6 hours under reflux) .

Q. Which spectroscopic techniques are critical for structural characterization and confirming synthetic success?

  • Methodological Answer : Use a combination of:

  • FTIR (KBr pellet) to confirm functional groups like thiol (–SH) and amide (–CONH–) .
  • <sup>1</sup>H/<sup>13</sup>C NMR (400 MHz) to verify proton environments and carbon骨架 .
  • Mass spectrometry (e.g., Waters Micro Mass ZQ 2000) for molecular weight validation .
  • TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .

Q. How can researchers evaluate the purity of this compound, and what analytical discrepancies might arise?

  • Methodological Answer : Purity is assessed via melting point consistency, HPLC (C18 column, acetonitrile/water gradient), and elemental analysis. Discrepancies in NMR shifts may arise from solvent polarity or tautomeric forms (e.g., thiol ↔ thione). Cross-validate with computational simulations (DFT) to resolve ambiguities .

Advanced Research Questions

Q. What experimental designs are suitable for assessing the compound’s antimicrobial activity, and how can structural analogs inform assay selection?

  • Methodological Answer :

  • In vitro assays : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Structural analogs : Compare with known thiazole derivatives (e.g., 4-oxo-4,5-dihydro-1,3-thiazoles) to identify activity trends. For example, substituents like mercapto groups enhance membrane disruption .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls.

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Multi-method validation : Pair experimental NMR with DFT calculations (B3LYP/6-31G* basis set) to model electronic environments .
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
  • X-ray crystallography : If feasible, resolve tautomeric or stereochemical ambiguities .

Q. What strategies guide structure-activity relationship (SAR) studies to enhance pharmacological properties?

  • Methodological Answer :

  • Substituent modification : Replace the benzamide moiety with heteroaromatic groups (e.g., pyridine) to improve solubility .
  • Bioisosteric replacement : Substitute the thiazole sulfur with oxygen (oxazole) to modulate metabolic stability .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How should researchers design stability studies to evaluate environmental persistence and degradation pathways?

  • Methodological Answer :

  • Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 25°C/37°C, monitoring degradation via HPLC .
  • Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for breakdown products .
  • Biotic degradation : Use soil microcosms to assess microbial metabolism over 28 days .

Q. What in vitro toxicology assays are appropriate for preliminary risk assessment?

  • Methodological Answer :

  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC50 .
  • Genotoxicity : Ames test (TA98/TA100 strains) to detect mutagenic potential .
  • Hepatotoxicity : Measure ALT/AST release in HepG2 cells post-exposure .

Properties

IUPAC Name

2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S2/c13-10(17)6-3-1-2-4-7(6)14-9(16)5-8-11(18)15-12(19)20-8/h1-4,8H,5H2,(H2,13,17)(H,14,16)(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPAEVHLCBQRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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